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molecular formula C6H8N2O B8788427 1,4-Dihydropyridine-3-carboxamide CAS No. 18940-08-4

1,4-Dihydropyridine-3-carboxamide

Cat. No. B8788427
M. Wt: 124.14 g/mol
InChI Key: KGUMNRYFUFLBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04718994

Procedure details

17 l of a 0.006M solution of citric acid are poured into a reactor and pH is brought to 4.5 by means of caustic potash, whereafter 17 g of cellulose modified with 1,4-dihydronicotinamide with the content of 0.2 mmol/g of dihydronicotinamide groups and 0.03 g of 9-methylphenazinium methylsulphate are added thereto and allowed to stand for 3 hours. Then 1.1 g of salicylic acid is added and the mixture is vigorously stirred for additional 3 hours. Cellulose modified 1,4-dihydronicotinamide is filtered off, the solution is evaporated to 100 ml and extracted with chloroform. The resulting extract is evaporated to 50 ml and cooled. The formed precipitate is crystallized with a mixture consisting of water and ethanol in the ratio of 1:1 to give 0.9 g of 2,3-dihydroxybenzoic acid (82% as calculated for the starting compound) having its melting point of 203°-204° C. Composition, in %, is as follows:
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
9-methylphenazinium methylsulphate
Quantity
0.03 g
Type
reactant
Reaction Step Five
Quantity
1.1 g
Type
reactant
Reaction Step Six
[Compound]
Name
Cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[OH-].[K+].C(N)(=O)C1CC=CNC=1.[CH3:25][O:26]S([O-])(=O)=O.CC1C=CC=C2C=1N=C1C(C=CC=C1)=[NH+]2.[C:46]([OH:55])(=[O:54])[C:47]1[C:48](=C[CH:51]=[CH:52][CH:53]=1)[OH:49]>>[OH:49][C:48]1[C:25]([OH:26])=[CH:51][CH:52]=[CH:53][C:47]=1[C:46]([OH:55])=[O:54] |f:1.2,4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
cellulose
Quantity
17 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CNC=CC1)(=O)N
Step Five
Name
9-methylphenazinium methylsulphate
Quantity
0.03 g
Type
reactant
Smiles
COS(=O)(=O)[O-].CC=1C=CC=C2[NH+]=C3C=CC=CC3=NC12
Step Six
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Seven
Name
Cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CNC=CC1)(=O)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture is vigorously stirred for additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the solution is evaporated to 100 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
CUSTOM
Type
CUSTOM
Details
is evaporated to 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The formed precipitate is crystallized with a mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 5963%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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